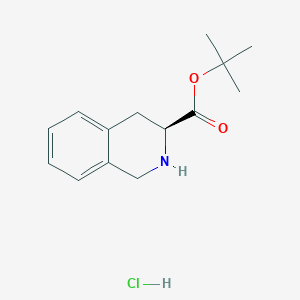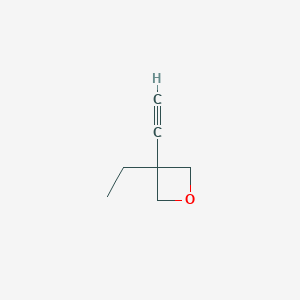
2-Bromothiophen-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromothiophen-3-amine hydrochloride is a chemical compound with the CAS Number: 1803590-15-9 . It has a molecular weight of 215.52 and its Inchi Code is 1S/C4H5BrNS.ClH/c5-4-3 (6)1-2-7-4;/h1-2,7H,6H2;1H .
Molecular Structure Analysis
The molecular formula of 2-Bromothiophen-3-amine hydrochloride is C4H5BrClNS . The InChI key is MQSYBASGMQNQHO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.51 . It should be stored at room temperature, kept dry and cool .Applications De Recherche Scientifique
Organic Synthesis
2-Bromothiophen-3-amine hydrochloride: is a valuable building block in organic synthesis. It’s used to construct thiophene derivatives that serve as key intermediates in the synthesis of complex organic molecules. The bromine atom in the compound is particularly reactive, allowing for further functionalization through cross-coupling reactions . This makes it an essential reagent for creating pharmaceuticals, agrochemicals, and other industrially relevant chemicals.
Medicinal Chemistry
In medicinal chemistry, 2-Bromothiophen-3-amine hydrochloride is utilized to develop new drugs. Thiophene derivatives are known for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Researchers use this compound to synthesize novel molecules that could potentially lead to new therapeutic agents.
Material Science
This compound finds applications in material science, particularly in the development of organic semiconductors. Thiophene-based molecules are integral to the advancement of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The unique electronic properties of thiophene make derivatives like 2-Bromothiophen-3-amine hydrochloride valuable for creating new materials with specific conductive properties.
Biological Studies
In biology, 2-Bromothiophen-3-amine hydrochloride can be used to study protein interactions and enzyme kinetics. Its derivatives can act as inhibitors or substrates for various biological pathways, helping to elucidate the mechanisms of action at the molecular level .
Chemical Education
Due to its reactivity and importance in organic chemistry, 2-Bromothiophen-3-amine hydrochloride is also used in educational settings. It provides a practical example for teaching key concepts in bromination reactions and heterocyclic chemistry, allowing students to gain hands-on experience with real-world chemical processes .
Industrial Chemistry
In the industrial sector, 2-Bromothiophen-3-amine hydrochloride is used in the synthesis of dyes, pigments, and corrosion inhibitors. Its ability to easily undergo chemical transformations makes it a versatile intermediate for producing a variety of industrial products .
Safety And Hazards
Propriétés
IUPAC Name |
2-bromothiophen-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS.ClH/c5-4-3(6)1-2-7-4;/h1-2H,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYISADWWHSQPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromothiophen-3-amine hydrochloride | |
CAS RN |
1803590-15-9 |
Source


|
| Record name | 3-Thiophenamine, 2-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803590-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


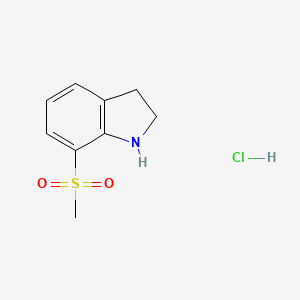

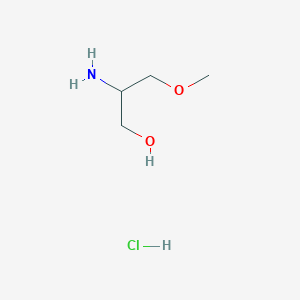

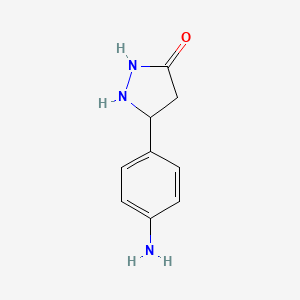

![[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1379382.png)
![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one](/img/structure/B1379383.png)
![2-AMINO-3-[4-(carboxymethyl)phenyl]PROPANOIC ACID hydrochloride](/img/structure/B1379384.png)
![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B1379385.png)
